![molecular formula C11H13NO2S B14286325 Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 126690-80-0](/img/structure/B14286325.png)
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is a derivative of aziridine, which is a three-membered heterocycle containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-ethenylaziridine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aziridine derivatives.
Applications De Recherche Scientifique
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in the preparation of bioconjugates and biomaterials.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA. This can result in the inhibition of enzymatic activity or the induction of DNA damage, contributing to its antitumor and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The parent compound, a simple three-membered nitrogen-containing ring.
Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: A similar compound with an additional methyl group on the ethenyl substituent.
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Another derivative with different substituents on the aziridine ring.
Uniqueness
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and solubility, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
126690-80-0 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
2-ethenyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C11H13NO2S/c1-3-10-8-12(10)15(13,14)11-6-4-9(2)5-7-11/h3-7,10H,1,8H2,2H3 |
Clé InChI |
MGPBCZQGNBRLLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
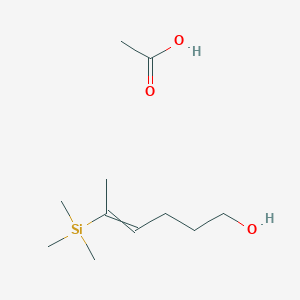
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
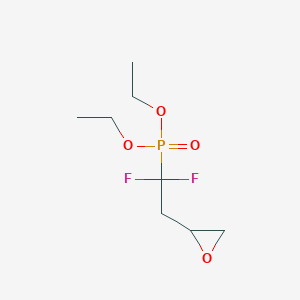
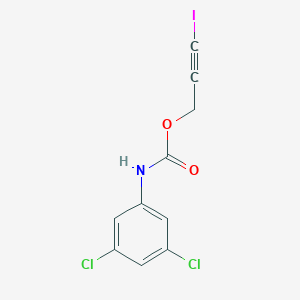
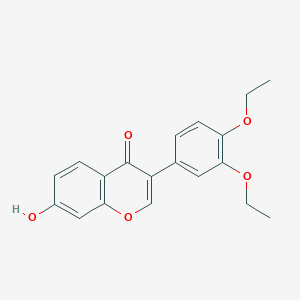
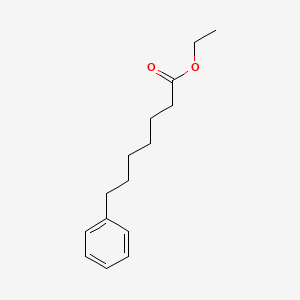
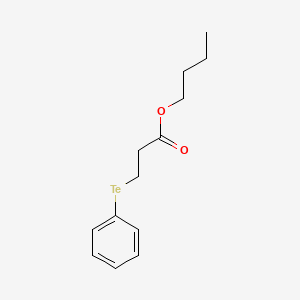
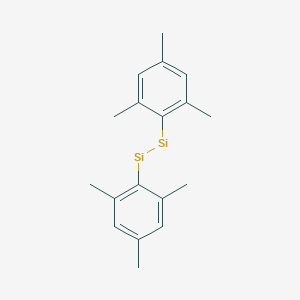
![tert-Butyl{[1-(3-ethenylphenyl)ethenyl]oxy}dimethylsilane](/img/structure/B14286319.png)

![2,5-Dioxobicyclo[4.2.0]octa-1(6),3-dien-7-yl acetate](/img/structure/B14286334.png)
![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
